tert-butyl N-(2-amino-4-methoxyphenyl)carbamate
Overview
Description
Tert-butyl N-(2-amino-4-methoxyphenyl)carbamate is a useful research compound. Its molecular formula is C12H18N2O3 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Transformations
- Tert-butyl N-(2-amino-4-methoxyphenyl)carbamate is a significant intermediate in the synthesis of various biologically active compounds, including omisertinib (AZD9291). A study by Zhao et al. (2017) detailed a rapid synthetic method for this compound with a high total yield of 81% through steps like acylation, nucleophilic substitution, and reduction (Bingbing Zhao et al., 2017).
- Smith et al. (2013) demonstrated the directed lithiation of related compounds, which involves doubly lithiating on nitrogen and ortho to the directing metalating group, providing a pathway to various substituted products (Keith Smith et al., 2013).
Advanced Synthesis Techniques
- Pak et al. (1998) described the synthesis of a penta-N-protected polyamide derivative containing this compound. This work highlighted the selective deprotection of amino-protecting groups and subsequent acylation, showing the compound's utility in intricate synthetic pathways (J. Pak et al., 1998).
Catalysis and Enantioselective Reactions
- The compound plays a role in enantioselective reactions, as shown in the synthesis of β-amino acids by Lakner et al. (2003), who used this compound derivatives as intermediates (F. Lakner et al., 2003).
- Sieburth et al. (1996) explored its derivatives for metalation and alkylation between silicon and nitrogen, highlighting its utility in the preparation of α-functionalized α-amino silanes (S. Sieburth et al., 1996).
Potential in Polymer Chemistry
- Pan et al. (1998) synthesized monomeric antioxidants containing hindered phenol using tert-butyl carbamates, demonstrating its application in enhancing the stability of polymers like polypropylene against thermal oxidation (Jiang-qing Pan et al., 1998).
Safety and Hazards
Future Directions
The future directions for research on tert-butyl N-(2-amino-4-methoxyphenyl)carbamate could involve developing more efficient and environmentally friendly synthetic routes. Additionally, its role as an intermediate in the synthesis of biologically active compounds suggests potential applications in drug development .
Mechanism of Action
Target of Action
Tert-Butyl N-(2-amino-4-methoxyphenyl)carbamate is a biochemical compound used in proteomics research Similar compounds have been found to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including enhancing slow inactivation of voltage-gated sodium channels and regulating crmp2 . These interactions can lead to changes in cellular processes, although the specifics would depend on the context of the biochemical pathway in which the compound is involved.
Biochemical Pathways
Given its potential interaction with voltage-gated sodium channels and crmp2 , it may be involved in pathways related to neuronal signaling and cellular growth and differentiation
Result of Action
Based on its potential interactions with voltage-gated sodium channels and crmp2 , it could potentially influence neuronal signaling and cellular growth and differentiation. The specific effects would likely depend on the context of the biochemical pathway and the specific experimental conditions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH, temperature, and presence of other molecules in the environment. For instance, the compound is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C
Properties
IUPAC Name |
tert-butyl N-(2-amino-4-methoxyphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-10-6-5-8(16-4)7-9(10)13/h5-7H,13H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTRVXDBOSVFFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444416 | |
Record name | tert-butyl N-(2-amino-4-methoxyphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213118-56-0 | |
Record name | tert-butyl N-(2-amino-4-methoxyphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 213118-56-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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